molecular formula C12H13FN2O3 B14917111 N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Cat. No.: B14917111
M. Wt: 252.24 g/mol
InChI Key: IIEBOCYZHYYINF-UHFFFAOYSA-N
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Description

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxyacetamide Formation: The methoxyacetamide group can be introduced through an amidation reaction, where the quinoline derivative reacts with methoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyacetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methoxyacetamide

InChI

InChI=1S/C12H13FN2O3/c1-18-6-12(17)15-10-5-9-7(4-8(10)13)2-3-11(16)14-9/h4-5H,2-3,6H2,1H3,(H,14,16)(H,15,17)

InChI Key

IIEBOCYZHYYINF-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=C2CCC(=O)NC2=C1)F

Origin of Product

United States

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